Benurestat

Content Navigation

CAS Number

Product Name

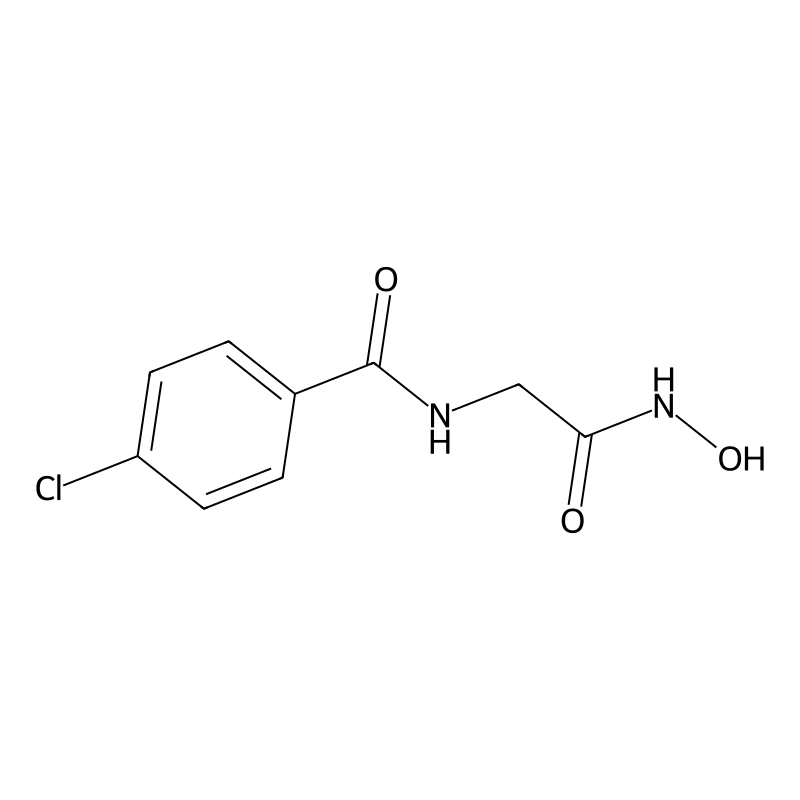

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Benurestat is a highly potent, orally active hydroxamic acid-based small molecule that competitively inhibits bacterial urease, a nickel-dependent metalloenzyme responsible for hydrolyzing urea into ammonia [1]. Unlike broad-spectrum antibiotics or earlier systemic urease inhibitors, Benurestat features a p-chlorobenzoyl substituent that increases lipophilicity, restricting its activity primarily to the gastrointestinal lumen[2]. This unique pharmacokinetic profile makes it a critical procurement choice for researchers investigating microbiome-driven ammonia production, hepatic encephalopathy, and targeted ureolytic modulation without inducing broad microbial dysbiosis or systemic toxicity [1].

Research Fit

References

- [1] Richards-Corke, K. C., et al. 'A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury.' ACS Central Science (2025).

- [2] Richards-Corke, K. C. 'Manipulation of urease within the gut microbiome using small-molecule inhibitors.' Harvard University DASH Repository (2025).

Procuring generic urease inhibitors like the FDA-approved Acetohydroxamic Acid (AHA) often compromises in vivo study integrity due to AHA's rapid systemic absorption and well-documented toxicity profile [1]. AHA fails to maintain high localized concentrations in the gut without causing systemic off-target effects. Furthermore, substituting with broad-spectrum antibiotics to reduce ammonia-producing bacteria fundamentally confounds experimental results by inducing widespread dysbiosis. Benurestat overcomes these limitations through its structural gut-restriction and high target specificity, ensuring that physiological readouts—such as reduced serum ammonia or protection from liver injury—are strictly the result of localized urease inhibition rather than systemic artifacts or microbiota eradication [1].

Substitution Risk

Superior Gut-Restriction and Minimal Systemic Absorption

A primary differentiator for Benurestat is its localized retention within the gastrointestinal tract compared to the rapid systemic absorption of AHA [1]. In murine models, oral administration of Benurestat resulted in significant accumulation in the feces and cecum, while remaining completely undetectable in serum [1]. This strict compartmentalization prevents the systemic toxicity historically associated with AHA and ensures continuous exposure of the inhibitor to gut bacteria.

| Evidence Dimension | Compartmentalized tissue concentration |

| Target Compound Data | Feces (52.23 pM/mg) and Cecum (11.89 pM/mg); Serum (Undetectable) |

| Comparator Or Baseline | AHA (Rapid systemic absorption; high serum detectability) |

| Quantified Difference | Complete gut-restriction (0 detectable serum levels) vs systemic distribution |

| Conditions | 100 mg/kg oral gavage in conventional Swiss Webster mice |

Enables targeted modulation of the gut microbiome's nitrogen metabolism without systemic toxicity or off-target host interference.

Enhanced Urease Inhibitory Potency (EC50)

Benurestat demonstrates significantly higher potency against urease-encoding commensal bacteria than the clinical standard AHA[1]. In vitro assays measuring ammonia production revealed that Benurestat achieves an EC50 of 26.5 ± 0.2 μM against Bifidobacterium longum subsp. infantis [1]. In contrast, AHA requires millimolar concentrations (EC50 = 68.3 ± 0.4 mM against P. mirabilis) to achieve comparable inhibition [1]. This massive increase in potency allows for highly effective dosing at micro-molar concentrations.

| Evidence Dimension | Inhibitory potency (EC50) against urease-producing bacteria |

| Target Compound Data | Benurestat (EC50 = 26.5 ± 0.2 μM for B. longum) |

| Comparator Or Baseline | AHA (EC50 = 68.3 ± 0.4 mM for P. mirabilis) |

| Quantified Difference | ~2,500-fold higher potency for Benurestat |

| Conditions | In vitro bacterial culture grown with 8 mM urea |

Allows researchers to use significantly lower compound concentrations, reducing material consumption and minimizing the risk of off-target effects.

In Vivo Rescue from Lethal Hyperammonemia

The practical efficacy of Benurestat is most evident in severe disease models where generic inhibitors fail [1]. In a thioacetamide (TAA)-induced acute liver injury model, conventional mice experience 100% mortality within 24 hours due to hyperammonemia [1]. Oral administration of Benurestat concurrently with liver injury onset provided complete protection, rescuing 100% of the cohort over 72 hours by drastically reducing gut and serum ammonia levels[1].

| Evidence Dimension | Survival rate in lethal acute liver injury model |

| Target Compound Data | Benurestat (100% survival over 72 hours) |

| Comparator Or Baseline | Vehicle control (0% survival / complete mortality within 24 hours) |

| Quantified Difference | 100% absolute increase in survival |

| Conditions | Mice treated with 200 mg/kg TAA followed by oral Benurestat |

Provides a highly reliable, validated positive control for testing novel therapeutics in hepatic encephalopathy and acute liver failure models.

Microbiome Preservation and Lack of Broad Antimicrobial Activity

Unlike antibiotic interventions used to suppress ureolytic bacteria, Benurestat exhibits high target selectivity without functioning as a broad-spectrum bactericide [1]. At concentrations highly effective for urease inhibition (<100 μM), Benurestat showed no significant antimicrobial activity or disruption to the overall gut microbial structure [1]. This ensures that the observed physiological changes are strictly due to enzymatic inhibition rather than a generalized depletion of the microbiota.

| Evidence Dimension | Antimicrobial activity / Microbiome disruption |

| Target Compound Data | Benurestat (No growth inhibition at <100 μM; preserves microbial structure) |

| Comparator Or Baseline | Broad-spectrum antibiotics (Widespread microbial eradication and dysbiosis) |

| Quantified Difference | Selective enzymatic inhibition vs non-selective bactericidal activity |

| Conditions | Ex vivo complex microbiota samples and in vitro bacterial cultures |

Crucial for microbiome researchers who need to isolate the metabolic variable of urease activity without confounding the study with antibiotic-induced dysbiosis.

Preclinical Models of Hepatic Encephalopathy and Hyperammonemia

Due to its ability to rescue subjects from lethal thioacetamide-induced liver injury, Benurestat is the optimal positive control and benchmark compound for studying gut-derived hyperammonemia [1]. Its gut-restricted profile ensures that systemic ammonia reduction is explicitly linked to microbiome urease inhibition.

Targeted Microbiome Metabolic Modulation Studies

For researchers investigating the nitrogen cycle within the gut microbiota, Benurestat offers a precise chemical tool to knock down urease activity without altering the broader microbial architecture [1]. It is vastly superior to broad-spectrum antibiotics, which confound metabolic studies by inducing dysbiosis.

Development of Therapeutics for Encrusted Uropathy

Because Benurestat was originally developed to target ureolytic organisms like Proteus mirabilis, it serves as a highly potent reference standard in the development of treatments for infection-induced urinary stones and encrusted uropathy, significantly outperforming the clinical standard AHA in potency assays [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Other CAS

Wikipedia

Explore Compound Types